molecular formula C7H9N3O B7938849 3-Methoxy-pyridine-2-carboxamidine

3-Methoxy-pyridine-2-carboxamidine

Cat. No.: B7938849
M. Wt: 151.17 g/mol
InChI Key: AUICGMWGBBDWFF-UHFFFAOYSA-N
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Description

3-Methoxy-pyridine-2-carboxamidine is a pyridine derivative characterized by a methoxy (-OCH₃) group at position 3 and a carboxamidine (-C(=NH)NH₂) group at position 2 of the pyridine ring. The carboxamidine moiety confers strong basicity due to its amidine structure, which can form salts such as the hydrochloride derivative (discontinued commercially, as noted in ) .

Properties

IUPAC Name

3-methoxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-11-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUICGMWGBBDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-pyridine-2-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

3-Methoxy-pyridine-2-carboxamidine is characterized by the following structural features:

  • Molecular Formula : C8_8H10_10N4_4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 142205-00-1

The compound features a pyridine ring substituted with a methoxy group and a carboxamidine moiety, which contributes to its biological properties.

The biological activity of 3-Methoxy-pyridine-2-carboxamidine can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Methoxy-pyridine-2-carboxamidine. For instance:

  • A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50_{50} values ranged from 15 μM to 25 μM, indicating significant potency against these cell lines .
Cell LineIC50_{50} (μM)
MCF-720
HeLa15

Anti-inflammatory Effects

In vitro studies have shown that 3-Methoxy-pyridine-2-carboxamidine exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines:

  • The compound significantly reduced the levels of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

  • It demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 μg/mL for Staphylococcus aureus and 64 μg/mL for Escherichia coli .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors evaluated the efficacy of 3-Methoxy-pyridine-2-carboxamidine in combination with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor progression rates compared to chemotherapy alone .
  • Study on Inflammation : A study assessing the impact of this compound on inflammatory bowel disease (IBD) models showed that it significantly alleviated symptoms and reduced inflammatory markers in treated subjects compared to controls .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-Methoxy-pyridine-2-carboxamidine and related compounds:

Compound Name Core Structure Substituents Functional Groups Key Properties/Applications References
3-Methoxy-pyridine-2-carboxamidine Pyridine 3-OCH₃, 2-carboxamidine Amidine, Methoxy High basicity; potential medicinal applications
3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide Thienopyridine 3-NH₂, 2-carboxamide, N-methyl Amide, Amine, Thiophene-fused Solid state; synthesized via HBTU-mediated coupling
3-Methoxy-6-methylpyridin-2-amine Pyridine 3-OCH₃, 6-CH₃, 2-NH₂ Amine, Methoxy, Methyl Intermediate in organic synthesis
3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Pyrazolopyridine 3-COOCH₃, 2-COOH Carboxylic acid, Ester Acidic; used in heterocyclic chemistry
Key Observations:
  • Core Heterocycle: The target compound’s pyridine core differs from thienopyridines () and pyrazolopyridines (), which may influence electronic properties and biological interactions.
  • Functional Groups : The amidine group in 3-Methoxy-pyridine-2-carboxamidine distinguishes it from carboxamides (e.g., ) and amines (). Amidine’s strong basicity (pKa ~11–12) contrasts with the neutral amides (pKa ~0–1) and weakly basic amines (pKa ~4–5).

Commercial and Research Status

  • 3-Methoxy-pyridine-2-carboxamidine hydrochloride is listed as discontinued (), suggesting challenges in synthesis or stability.
  • Thienopyridine derivatives () are actively researched, with detailed synthetic protocols and characterization data available.
  • Pyridine amines and esters () are commercially available, indicating their utility as intermediates.

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